(R)-4-(Aminomethyl)imidazolidin-2-one
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Overview
Description
®-4-(Aminomethyl)imidazolidin-2-one is a chiral compound that belongs to the class of imidazolidinones Imidazolidinones are five-membered ring compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Aminomethyl)imidazolidin-2-one typically involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization. One common method is the reaction of 1,2-diaminoethane with urea, which results in the formation of imidazolidin-2-one . The reaction conditions often include heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-4-(Aminomethyl)imidazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(Aminomethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce a variety of functionalized imidazolidinones.
Scientific Research Applications
®-4-(Aminomethyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-4-(Aminomethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Known for its use as a high-polarity solvent.
1-(2-Aminoethyl)imidazolidin-2-one: Used in chromatography and as a building block in organic synthesis.
Uniqueness
®-4-(Aminomethyl)imidazolidin-2-one is unique due to its chiral nature, which can impart specific biological activities and interactions that are not observed with its achiral counterparts. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry is crucial.
Properties
Molecular Formula |
C4H9N3O |
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Molecular Weight |
115.13 g/mol |
IUPAC Name |
(4R)-4-(aminomethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H9N3O/c5-1-3-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8)/t3-/m1/s1 |
InChI Key |
LSLTVBMVLGQVTK-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)N1)CN |
Canonical SMILES |
C1C(NC(=O)N1)CN |
Origin of Product |
United States |
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